molecular formula C10H17F3N2O5 B13570107 (2R)-2-[(2S)-2-amino-3-methylbutanamido]propanoicacid,trifluoroaceticacid

(2R)-2-[(2S)-2-amino-3-methylbutanamido]propanoicacid,trifluoroaceticacid

Cat. No.: B13570107
M. Wt: 302.25 g/mol
InChI Key: XDYUUBXABFVIDI-IBTYICNHSA-N
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Description

(2R)-2-[(2S)-2-amino-3-methylbutanamido]propanoicacid,trifluoroaceticacid is a complex organic compound with significant applications in various fields of science. This compound is characterized by its unique structure, which includes an amino acid derivative and a trifluoroacetic acid moiety. The presence of these functional groups imparts distinct chemical properties to the compound, making it valuable for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-[(2S)-2-amino-3-methylbutanamido]propanoicacid,trifluoroaceticacid typically involves multiple steps, starting from readily available starting materials One common approach is the coupling of (2S)-2-amino-3-methylbutanoic acid with (2R)-2-bromo-propanoic acid under basic conditions to form the desired amide bond The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a base like triethylamine

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(2R)-2-[(2S)-2-amino-3-methylbutanamido]propanoicacid,trifluoroaceticacid undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The amide bond can be reduced to form amines.

    Substitution: The trifluoroacetic acid moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted amides or esters.

Scientific Research Applications

(2R)-2-[(2S)-2-amino-3-methylbutanamido]propanoicacid,trifluoroaceticacid has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Studied for its potential role in enzyme inhibition and protein modification.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (2R)-2-[(2S)-2-amino-3-methylbutanamido]propanoicacid,trifluoroaceticacid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The trifluoroacetic acid moiety enhances the compound’s ability to penetrate cell membranes, facilitating its interaction with intracellular targets. Additionally, the amino acid derivative can participate in hydrogen bonding and electrostatic interactions, further modulating the compound’s activity.

Comparison with Similar Compounds

Similar Compounds

  • (2R)-2-[(2S)-2-amino-3-methylbutanamido]butanoic acid
  • (2R)-2-[(2S)-2-amino-3-methylbutanamido]acetic acid
  • (2R)-2-[(2S)-2-amino-3-methylbutanamido]propanoic acid

Uniqueness

The presence of the trifluoroacetic acid moiety in (2R)-2-[(2S)-2-amino-3-methylbutanamido]propanoicacid,trifluoroaceticacid distinguishes it from similar compounds. This moiety imparts unique chemical properties, such as increased lipophilicity and enhanced reactivity, making the compound more versatile for various applications.

Properties

Molecular Formula

C10H17F3N2O5

Molecular Weight

302.25 g/mol

IUPAC Name

(2R)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]propanoic acid;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C8H16N2O3.C2HF3O2/c1-4(2)6(9)7(11)10-5(3)8(12)13;3-2(4,5)1(6)7/h4-6H,9H2,1-3H3,(H,10,11)(H,12,13);(H,6,7)/t5-,6+;/m1./s1

InChI Key

XDYUUBXABFVIDI-IBTYICNHSA-N

Isomeric SMILES

C[C@H](C(=O)O)NC(=O)[C@H](C(C)C)N.C(=O)(C(F)(F)F)O

Canonical SMILES

CC(C)C(C(=O)NC(C)C(=O)O)N.C(=O)(C(F)(F)F)O

Origin of Product

United States

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